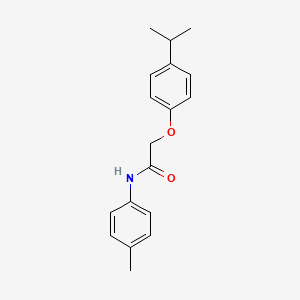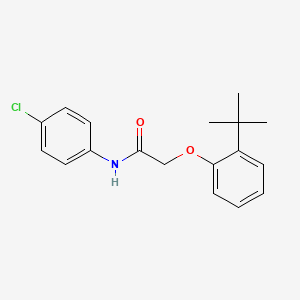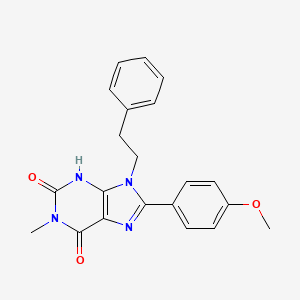![molecular formula C14H19N3O3 B5594535 N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide](/img/structure/B5594535.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide and related compounds typically involves multi-step chemical reactions. For example, the condensation of specific isocyanato compounds with amines, followed by cyclization with hydrazine hydrate, has been a common approach. Such methods have been utilized in the synthesis of similar compounds, which might share structural similarities with N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide, indicating potential synthetic pathways for this compound as well (Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide is characterized by specific spatial arrangements and bond configurations. Crystallography studies, such as those conducted on similar morpholine derivatives, provide insight into their monoclinic system, space group, and cell dimensions, which could be analogous to the structure of N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide (Lu et al., 2017).
Chemical Reactions and Properties
N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide can potentially undergo various chemical reactions, including hydrolysis, condensation, and cyclization, as indicated by the reactivity of structurally similar compounds. The presence of functional groups such as the morpholine ring and acetyl(methyl)amino moiety suggests that this compound could participate in nucleophilic and electrophilic reactions, influencing its chemical behavior and utility in synthesis (Lu et al., 2017).
Applications De Recherche Scientifique
Synthesis and Structural Modifications
- Research has been conducted on the synthesis of derivatives structurally varied at C-4, such as dehydrosialic acid derivatives, demonstrating the compound's versatility in chemical modifications. These derivatives were investigated for their inhibitory effects on sialidase from Vibrio cholerae, indicating potential applications in microbiology and enzymology (Schreiner et al., 1991).
- Another study focused on the discovery of histone deacetylase inhibitors, emphasizing the design and synthesis of small molecule inhibitors that selectively inhibit specific HDACs. This research highlights the compound's potential application in cancer therapy and epigenetics (Zhou et al., 2008).
Biological Activity and Pharmacology
- The antimicrobial activity of synthesized pyrimidine-triazole derivatives from the base molecule was evaluated against selected bacterial and fungal strains. This research indicates the compound's potential application in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
- A study on the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs involved the compound's derivatives, highlighting its potential application in anti-inflammatory drug development (Rajasekaran et al., 1999).
Chemical and Crystal Structure Analysis
- The crystal structure and biological activity of a derivative were analyzed, showing effective inhibition on the proliferation of cancer cell lines. This study underscores the compound's relevance in oncology and structural chemistry (Lu et al., 2017).
Miscellaneous Applications
- Enaminones containing morpholine moieties were synthesized and characterized, leading to the development of dihydropyrimidinone derivatives. This work demonstrates the compound's utility in organic chemistry and the synthesis of complex molecules (Bhat et al., 2018).
Propriétés
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11(18)16(2)13-5-3-12(4-6-13)15-14(19)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQCKDAZEABOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5594471.png)

![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)

![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)


![[(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5594542.png)

![N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)
![N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)
![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5594568.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)